molecular formula C11H18N4O B13169393 2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol

2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol

Cat. No.: B13169393
M. Wt: 222.29 g/mol
InChI Key: ARQSOSFFYXXCAD-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol is a synthetic organic compound that belongs to the class of pyrimidinols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, which undergoes nucleophilic substitution with an isopropylamine to introduce the propan-2-yl group.

    Introduction of Aminopyrrolidine: The intermediate product is then reacted with 3-aminopyrrolidine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions could target the pyrimidine ring or the amino group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce amines.

Scientific Research Applications

2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Exploration as a potential therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminopyrrolidin-1-yl)-6-methylpyrimidin-4-ol
  • 2-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-4-ol

Uniqueness

2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol may exhibit unique properties due to the presence of the propan-2-yl group, which could influence its biological activity, solubility, and overall chemical behavior compared to similar compounds.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H18N4O/c1-7(2)9-5-10(16)14-11(13-9)15-4-3-8(12)6-15/h5,7-8H,3-4,6,12H2,1-2H3,(H,13,14,16)

InChI Key

ARQSOSFFYXXCAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2CCC(C2)N

Origin of Product

United States

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